molecular formula C23H26N2O2 B11224790 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol

4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol

Cat. No.: B11224790
M. Wt: 362.5 g/mol
InChI Key: KOMUGGSVYFHWOS-UHFFFAOYSA-N
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Description

4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenol group, a propylcyclohexyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-(4-Propylcyclohexyl)benzohydrazide with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenol group in the compound can undergo electrophilic substitution reactions, where reagents like bromine or nitric acid are used to introduce substituents at specific positions on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol can be compared with other similar compounds, such as:

    4-(4-Propylcyclohexyl)phenyl acrylate: This compound shares the propylcyclohexyl group but differs in the presence of an acrylate group instead of the oxadiazole ring.

    4-(Trans-4-propylcyclohexyl)phenylacetylene: Similar in having the propylcyclohexyl group, but it contains an acetylene group instead of the oxadiazole ring.

    4-(Trans-4-propylcyclohexyl)phenol: This compound is structurally similar but lacks the oxadiazole ring, making it less versatile in certain applications.

The uniqueness of this compound lies in its combination of the oxadiazole ring and the propylcyclohexyl group, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

4-[3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C23H26N2O2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22-24-23(27-25-22)20-12-14-21(26)15-13-20/h8-17,26H,2-7H2,1H3

InChI Key

KOMUGGSVYFHWOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)O

Origin of Product

United States

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